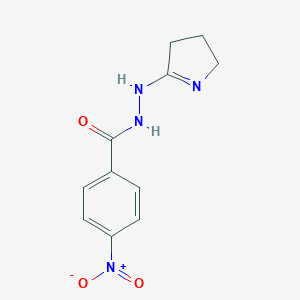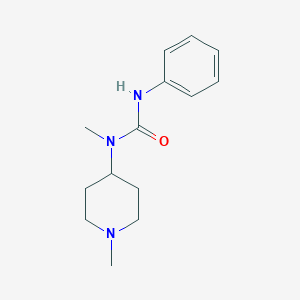![molecular formula C13H16N2OS2 B256673 2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol is not well understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or by disrupting cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol have been studied in vitro and in vivo. In vitro studies have shown that the compound has antimicrobial and anticancer activity. In vivo studies have suggested that the compound may have toxic effects at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol in lab experiments is its potential as a potent and selective inhibitor of certain enzymes. However, a limitation is the lack of understanding of its mechanism of action, which may limit its use in certain experiments.
Direcciones Futuras
For research on 2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol include further studies on its mechanism of action, evaluation of its potential as a pesticide or corrosion inhibitor, and optimization of its structure for improved activity and selectivity. Additionally, studies on the compound's toxicity and potential side effects are needed to fully evaluate its safety for use in various applications.
Métodos De Síntesis
The synthesis of 2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol involves a multistep process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper and can be found in the literature.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, the compound has been evaluated for its potential as an anticancer and antimicrobial agent. In agriculture, the compound has been studied for its potential as a pesticide. In materials science, the compound has been evaluated for its potential as a corrosion inhibitor.
Propiedades
Nombre del producto |
2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol |
|---|---|
Fórmula molecular |
C13H16N2OS2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C13H16N2OS2/c1-8-2-3-9-10(6-8)18-13-11(9)12(14-7-15-13)17-5-4-16/h7-8,16H,2-6H2,1H3 |
Clave InChI |
PDZHUKVEXHSUOD-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCCO |
SMILES canónico |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B256596.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)

![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)

![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)

acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)